molecular formula C18H40ClN B156740 Octadecylamine hydrochloride CAS No. 1838-08-0

Octadecylamine hydrochloride

Cat. No. B156740
CAS RN: 1838-08-0
M. Wt: 306 g/mol
InChI Key: RNYJXPUAFDFIQJ-UHFFFAOYSA-N
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Description

Octadecylamine (ODA) is a long-chain primary amine, which due to its amphiphilic nature, finds applications in various fields including material science and analytical chemistry. It has been utilized in the synthesis of colloidal silver nanoparticles, where it acts as both a reducing and a stabilizing agent . Additionally, ODA has been used to modify the surface of upconversion nanoparticles (UCNP) to study energy transfer processes . Its ability to be isolated from water and quantified suggests its potential for environmental monitoring . Furthermore, ODA-functionalized graphene vesicles have been synthesized for electrochemical sensing applications , and it has been blended with ionogenic liquid-crystalline copolymers to study phase states and structures . Lastly, ODA derivatives have been synthesized and applied in the petroleum field as demulsifiers and dispersants for oil spills .

Synthesis Analysis

The synthesis of ODA-stabilized nanoparticles is a notable application. A single-step process has been developed to create size-controlled silver nanoparticles using ODA, which electrostatically complexes to Ag+ ions, reduces them, and stabilizes the resulting nanoparticles . In another study, ODA was etherified with tetraethylene glycol and subsequently quaternized to synthesize an amphiphilic ionic liquid for use in the petroleum industry .

Molecular Structure Analysis

ODA's molecular structure allows it to interact with various substances. Its long hydrophobic tail and amine head group enable it to form complexes with metal ions and to modify the surface of nanoparticles . The structure of ODA derivatives has been confirmed using NMR spectroscopy, which is crucial for understanding their interactions at the molecular level .

Chemical Reactions Analysis

ODA participates in chemical reactions that lead to the formation of complexes with metal ions and the stabilization of nanoparticles . It also reacts to form ionic bonds with acrylic acid groups in copolymers, affecting the phase state and structure of the resulting blends .

Physical and Chemical Properties Analysis

The physical and chemical properties of ODA and its derivatives have been extensively studied. Its amphiphilic nature allows it to form intermolecular conjugates with UCNP and to self-assemble into graphene vesicles . The phase state of ODA blends with ionogenic copolymers has been analyzed using IR spectroscopy and gel permeation chromatography (GPC), revealing the formation of various liquid-crystalline phases . The surface activity, aggregation, adsorption, and solubility properties of ODA derivatives have been investigated, demonstrating their potential as demulsifiers and dispersants .

Scientific Research Applications

  • Corrosion Protection in Carbon Steel : Octadecylamine (ODA) is notably effective in protecting carbon steel from corrosion. It forms a hydrophobic thin film on steel surfaces, which has been analyzed using electrochemical impedance and surface observation techniques (Baux et al., 2018). Furthermore, molecular dynamics simulations have shown that ODA films impede the diffusion of corrosive species, offering marked inhibition abilities (Li et al., 2022).

  • Modification of Nanomaterials : ODA has been used to synthesize hydrophobic blue fluorescent nanodiamonds. This modification makes the nanodiamonds dispersible in hydrophobic solvents, useful for applications in bioimaging and in hydrophobic environments (Mochalin & Gogotsi, 2009).

  • Self-assembly and Nanoparticle Stabilization : ODA plays a role in the self-assembly and stabilization of nanoparticles. Its use in microwave irradiation synthesis of hydrophobic gold nanoparticles has been demonstrated, where it aids in forming uniform and stable dispersions in non-toxic solvents (Shen et al., 2006).

  • Modification of Expansive Soil : In civil engineering, ODA has been used to modify expansive soil, improving its water repellency and reducing its plasticity. This modification alters the soil's physical properties, making it more suitable for certain engineering applications (Wang et al., 2021).

  • Textile Engineering : ODA is used in the modification of fabrics to impart self-cleaning and self-healing properties. Fabrics treated with polydopamine-encapsulated ODA exhibit improved durability and hydrophobicity, applicable in various industries (Liu et al., 2015).

  • Drug Delivery Systems : ODA has been used in the development of nanogel-based drug delivery systems. Specifically, it has been grafted to chondroitin sulfate for curcumin delivery, showing potential for cancer treatment applications (Setayesh et al., 2020).

  • Electrochemical Sensing : Octadecylamine-functionalized graphene vesicles have been synthesized for the electrochemical sensing of hydroquinone, demonstrating the utility of ODA in enhancing the sensitivity and specificity of electrochemical sensors (Li et al., 2018).

Safety And Hazards

Octadecylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Octadecylamine hydrochloride has been used to modify the surface of cellulose to produce organophilic cellulose nanocrystals, which can be used as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems . It has also been used in the flotation of KCl from NaCl-containing complex systems .

properties

IUPAC Name

octadecan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883759
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylamine hydrochloride

CAS RN

1838-08-0
Record name Octadecylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828
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Record name STEARAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
E Li, H Liang, Z Du, D Li, F Cheng - Journal of Molecular Liquids, 2016 - Elsevier
… In this work, the adsorption kinetics and isotherm models of one common collector, Octadecylamine Hydrochloride (ODA), on KCl surface in different saturated salt solutions at different …
Number of citations: 23 www.sciencedirect.com
E Li, Z Du, D Li, F Cheng - Journal of Surfactants and Detergents, 2017 - Springer
… In this work, specific ion effects on the turbidity, surface tension and aggregation behavior of the common collector in KCl flotation, octadecylamine hydrochloride (ODA), have been …
Number of citations: 12 link.springer.com
E Li, X Wang, Z Du, JD Miller, F Cheng - Colloids and Surfaces A …, 2017 - Elsevier
… In this work, specific anion effects on the adsorption and packing of one common collector (octadecylamine hydrochloride, ODA) at the air/water interface were investigated by …
Number of citations: 12 www.sciencedirect.com
E Li, P Duan, Z Du, D Li, F Cheng - Journal of Molecular Liquids, 2016 - Elsevier
… In this work, the colloidal properties of one common collector, octadecylamine hydrochloride (ODA), in different saturated salt solutions at different temperature are investigated …
Number of citations: 5 www.sciencedirect.com
E Li, P Ye, W Cheng, H Cheng, Z Du, F Cheng - Adsorption, 2019 - Springer
… In this study, using density functional theory calculations, we investigated the adsorption behaviors of a commonly used collector, octadecylamine hydrochloride (ODA), on the crystal …
Number of citations: 6 link.springer.com
AW Ralston, EJ Hoffman, CW Hoerr… - Journal of the American …, 1941 - ACS Publications
… The octadecylamine hydrochloride was air dried; it decomposed on heating before a … of samples containing more than approximately 32% octadecylamine hydrochloride. Discussion …
Number of citations: 52 pubs.acs.org
L Wang, Y Xu, H Chen, X Song - Applied Surface Science, 2021 - Elsevier
… ODA-A or ODA-F is a potential collector to replace octadecylamine hydrochloride (ODA-H) … Specific anion effects on adsorption and packing of octadecylamine hydrochloride molecules …
Number of citations: 5 www.sciencedirect.com
S Li, B Xu, P Chen, Y Zhao, G Nie, S Song - RSC advances, 2018 - pubs.rsc.org
… Octadecylamine hydrochloride (ODA) which was used as collector in this research was supplied by Sichuan Tianyu fat chemical Co., Ltd. A 2 wt% dispersion of ODA was prepared by …
Number of citations: 4 pubs.rsc.org
Z Huang, C Cheng, H Zhong, L Li, Z Guo, X Yu… - Minerals …, 2019 - Elsevier
… The performance of BOBD was compared with the results acquired using its traditional monomeric surfactant octadecylamine hydrochloride (OAH). The bench-scale flotation results …
Number of citations: 54 www.sciencedirect.com
M Shirai, B Tamamushi - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
The dielectric constant and the equivalent conductivity of solutions of hexadecyl and octadecylamine hydrochloride have been measured at the frequencies of 2 Mc./ sec. and 30 Mc./sec…
Number of citations: 5 www.journal.csj.jp

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